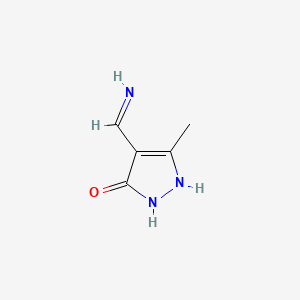
exo-5,6-Oxi-2,3-Norbornanedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
exo-5,6-Oxi-2,3-Norbornanedicarboxamide: is a chemical compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . It is also known by its systematic name (1aR,2R,2aS,5aR,6S,6aS)-Tetrahydro-1aH-2,6-methanooxireno[2,3-f]isoindole-3,5(4H,5aH)-dione . This compound is an impurity in the synthesis of Lurasidone , an antipsychotic medication used for the treatment of schizophrenia .
Vorbereitungsmethoden
The synthesis of exo-5,6-Oxi-2,3-Norbornanedicarboxamide involves several steps. One common synthetic route includes the reaction of norbornene with m-chloroperbenzoic acid (m-CPBA) to form the epoxide intermediate. This intermediate is then reacted with phthalimide under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
exo-5,6-Oxi-2,3-Norbornanedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as or . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
exo-5,6-Oxi-2,3-Norbornanedicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an impurity in the synthesis of Lurasidone, it is relevant in pharmaceutical research and development.
Industry: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of exo-5,6-Oxi-2,3-Norbornanedicarboxamide involves its interaction with specific molecular targets and pathways. In the context of its role as an impurity in Lurasidone synthesis, it may interact with enzymes and receptors involved in the pharmacological effects of Lurasidone. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to exo-5,6-Oxi-2,3-Norbornanedicarboxamide include:
- exo-5,6-Oxi-2,3-Norbornanedicarboxylic acid
- exo-5,6-Oxi-2,3-Norbornanedicarboxylic anhydride
- endo-5,6-Oxi-2,3-Norbornanedicarboxamide These compounds share structural similarities but differ in their functional groups and stereochemistry, which can influence their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
85026-47-7 |
|---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.175 |
InChI |
InChI=1S/C9H9NO3/c11-8-4-2-1-3(7-6(2)13-7)5(4)9(12)10-8/h2-7H,1H2,(H,10,11,12)/t2-,3+,4+,5-,6-,7+ |
InChI-Schlüssel |
UJXPPCDJYRWSLC-GIDHVPLMSA-N |
SMILES |
C1C2C3C(C1C4C2O4)C(=O)NC3=O |
Synonyme |
(1aR,2R,2aS,5aR,6S,6aS)-Tetrahydro-1aH-2,6-methanooxireno[2,3-f]isoindole-3,5(4H,5aH)-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


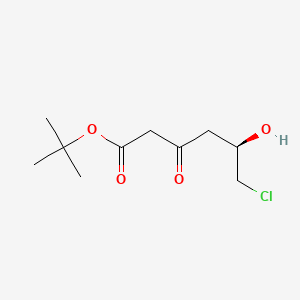
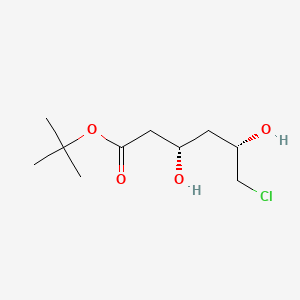
![barium(2+);6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B570787.png)
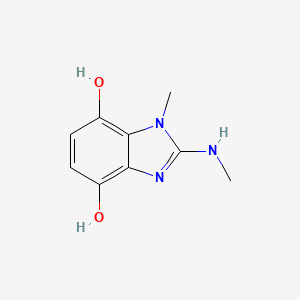
![(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol](/img/structure/B570790.png)
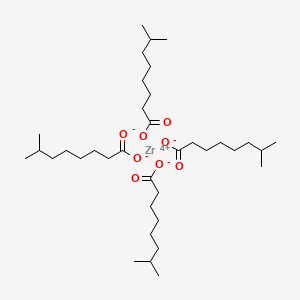
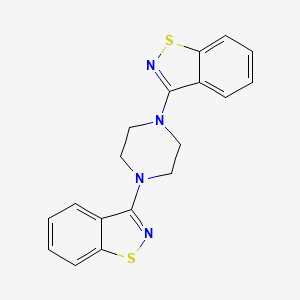
![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)
![Manganate(1-), [4-[(2,5-dichloro-4-sulfophenyl)azo-kappaN1]-4,5-dihydro-5-(oxo-kappaO)-1-phenyl-1H-pyrazole-3-carboxylato(3-)]-, hydrogen](/img/structure/B570797.png)
